molecular formula C8H5NO5 B2734793 4-Formyl-3-nitrobenzoic acid CAS No. 604000-99-9

4-Formyl-3-nitrobenzoic acid

Cat. No. B2734793
M. Wt: 195.13
InChI Key: NGLYFQZZXYWIRA-UHFFFAOYSA-N
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Description

4-Formyl-3-nitrobenzoic acid (CAS Number: 604000-99-9) is a chemical compound with the molecular formula C8H5NO5 . It is a yellow solid and belongs to the class of nitrobenzoic acids. The compound is used in various synthetic and research applications .


Synthesis Analysis

The synthesis of 4-Formyl-3-nitrobenzoic acid involves several steps. One common route is the nitration of 4-nitrobenzoic acid, followed by oxidation. The methyl group in methylbenzene directs nitration preferentially to the 4 position, resulting in the formation of 4-nitrobenzoic acid. Subsequent oxidation with chromic acid converts 4-nitrobenzoic acid to 4-Formyl-3-nitrobenzoic acid .


Physical And Chemical Properties Analysis

  • Storage : Store in an inert atmosphere at room temperature .

Scientific Research Applications

Luminescence in Lanthanide Ion-Based Coordination Polymers

4-Formyl-3-nitrobenzoic acid is used in the synthesis of luminescent lanthanide ion-based coordination polymers. The photophysics of these compounds, including their luminescence properties, have been extensively studied (de Bettencourt-Dias & Viswanathan, 2006).

Stability Analysis of Antitumoral Agents

This compound has been involved in the stability analysis of antitumoral agents, specifically through degradation studies to understand its stability under various conditions (de Freitas et al., 2014).

Sulfhydryl Group Determination

It has been synthesized for determining sulfhydryl groups in biological materials, enhancing understanding of their role in blood and other biological systems (Ellman, 1959).

Synthesis of 1-Methyl-4,5-dimethoxybenzimidazole Derivatives

4-Formyl-3-nitrobenzoic acid has been utilized in the synthesis of various derivatives with potential biological activity, demonstrating its significance in pharmaceutical chemistry (Zakhs, Strelets & Efros, 1970).

Crystallography and Polymorphism Studies

Studies on the crystallography and polymorphism of 4-nitrobenzoic acid have also been conducted to understand its structural properties in different forms (Dash, Singh & Thakur, 2019).

Paramagnetic Dirhenium Complexes

The compound plays a role in the formation of paramagnetic dirhenium complexes with nitrobenzoate ligands, which have potential applications in spectroscopy and cancer research (Mallick et al., 2017).

Solubility and Chemical Property Analysis

Solubility data and Abraham model solute descriptors for 4-nitrobenzoic acid derivatives have been established, contributing to the understanding of their chemical properties (Acree et al., 2017).

Synthesis Methods and Chemical Reactions

Research on novel synthesis methods and chemical reactions involving 4-nitrobenzoic acid and its derivatives has been conducted, highlighting its versatility in organic chemistry (Cai & Shui, 2005).

Safety And Hazards

  • Safety Data Sheet : For detailed safety information, refer to the MSDS.

properties

IUPAC Name

4-formyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLYFQZZXYWIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-3-nitrobenzoic acid

Citations

For This Compound
4
Citations
JM Povedano, R Rallabandi, X Bai, X Ye… - Journal of medicinal …, 2020 - ACS Publications
… Prepared according to Procedure B using 1-(3,5-dimethoxyphenyl)piperazine (130.0 mg, 0.58 mmol), 4-formyl-3-nitrobenzoic acid (125.0 mg), DMAP (6.0 mg, 0.05 mmol), and EDC·HCl …
Number of citations: 5 pubs.acs.org
K Takrouri, T Chen, E Papadopoulos, R Sahoo… - European journal of …, 2014 - Elsevier
Protein–protein interactions are critical for regulating the activity of translation initiation factors and multitude of other cellular process, and form the largest block of untapped albeit most …
Number of citations: 27 www.sciencedirect.com
DM Solano - 2010 - search.proquest.com
… In this case, reductive amination to achieve o-nitrobenzylamines was not a viable route due to lack of commercial availability of 4-formyl-3-nitrobenzoic acid. Fortunately, …
Number of citations: 0 search.proquest.com
J Ramharter, M Kulhanek, M Dettling… - … Process Research & …, 2022 - ACS Publications
… Amine 8 was reacted with commercial 4-formyl-3-nitrobenzoic acid methyl ester (9), in a second reductive amination reaction in acetic acid using sodium triacetoxyborohydride as the …
Number of citations: 1 pubs.acs.org

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